molecular formula C11H10N2O B056133 (1-Prop-2-ynylbenzimidazol-2-yl)methanol CAS No. 118469-11-7

(1-Prop-2-ynylbenzimidazol-2-yl)methanol

Cat. No. B056133
M. Wt: 186.21 g/mol
InChI Key: YGFIZWCDNCGTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Prop-2-ynylbenzimidazol-2-yl)methanol, also known as PBI, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

(1-Prop-2-ynylbenzimidazol-2-yl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (1-Prop-2-ynylbenzimidazol-2-yl)methanol has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In materials science, (1-Prop-2-ynylbenzimidazol-2-yl)methanol has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electrical conductivity. In catalysis, (1-Prop-2-ynylbenzimidazol-2-yl)methanol has been used as a ligand for the synthesis of new catalysts with improved selectivity and activity.

Mechanism Of Action

The exact mechanism of action of (1-Prop-2-ynylbenzimidazol-2-yl)methanol is not fully understood, but it is believed to interact with various molecular targets in cells, including enzymes and receptors. (1-Prop-2-ynylbenzimidazol-2-yl)methanol has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as interact with certain receptors in the brain to produce analgesic effects.

Biochemical And Physiological Effects

(1-Prop-2-ynylbenzimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and analgesic effects. (1-Prop-2-ynylbenzimidazol-2-yl)methanol has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as inhibit the growth of tumor cells in vitro and in vivo. (1-Prop-2-ynylbenzimidazol-2-yl)methanol has also been shown to produce analgesic effects in animal models of pain.

Advantages And Limitations For Lab Experiments

One advantage of using (1-Prop-2-ynylbenzimidazol-2-yl)methanol in lab experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, (1-Prop-2-ynylbenzimidazol-2-yl)methanol has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using (1-Prop-2-ynylbenzimidazol-2-yl)methanol in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on (1-Prop-2-ynylbenzimidazol-2-yl)methanol. One direction is the development of new (1-Prop-2-ynylbenzimidazol-2-yl)methanol-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of new (1-Prop-2-ynylbenzimidazol-2-yl)methanol-based materials with unique properties for use in electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action of (1-Prop-2-ynylbenzimidazol-2-yl)methanol and its potential interactions with other molecular targets in cells.

Synthesis Methods

The synthesis of (1-Prop-2-ynylbenzimidazol-2-yl)methanol involves the reaction of 1-prop-2-ynylbenzimidazole with formaldehyde in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.

properties

CAS RN

118469-11-7

Product Name

(1-Prop-2-ynylbenzimidazol-2-yl)methanol

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(1-prop-2-ynylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h1,3-6,14H,7-8H2

InChI Key

YGFIZWCDNCGTKT-UHFFFAOYSA-N

SMILES

C#CCN1C2=CC=CC=C2N=C1CO

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1CO

synonyms

1H-Benzimidazole-2-methanol,1-(2-propynyl)-(9CI)

Origin of Product

United States

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